(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)aMino)-3-hydroxybutanoate (2S,3R)-Methyl 2-(((benzyloxy)carbonyl)aMino)-3-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.: 100157-53-7
VCID: VC0170389
InChI: InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m1/s1
SMILES: CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Molecular Formula: C13H17NO5
Molecular Weight: 267.28 g/mol

(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)aMino)-3-hydroxybutanoate

CAS No.: 100157-53-7

Main Products

VCID: VC0170389

Molecular Formula: C13H17NO5

Molecular Weight: 267.28 g/mol

(2S,3R)-Methyl 2-(((benzyloxy)carbonyl)aMino)-3-hydroxybutanoate - 100157-53-7

CAS No. 100157-53-7
Product Name (2S,3R)-Methyl 2-(((benzyloxy)carbonyl)aMino)-3-hydroxybutanoate
Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
IUPAC Name methyl (2R,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11-/m1/s1
Standard InChIKey OPZWAOJFQFYYIX-MWLCHTKSSA-N
Isomeric SMILES C[C@H]([C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
SMILES CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Canonical SMILES CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
PubChem Compound 6992269
Last Modified Nov 11 2021
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